

# An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No.: B1344348

[Get Quote](#)

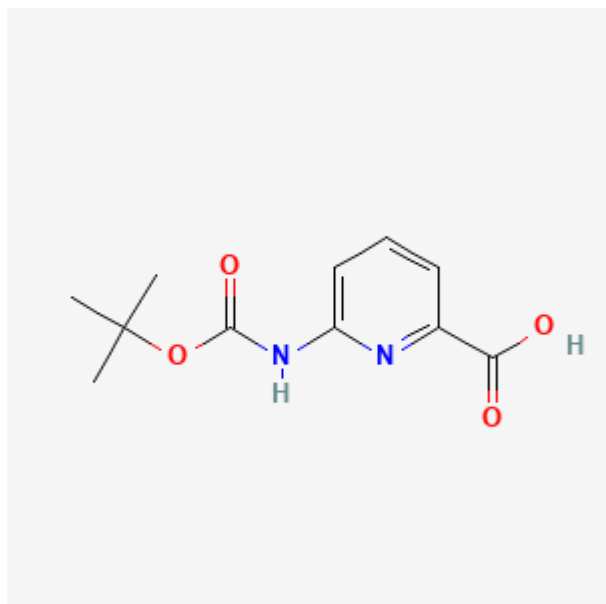
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **6-((tert-Butoxycarbonyl)amino)picolinic acid**, a key intermediate in pharmaceutical and medicinal chemistry.

## Chemical Structure and Identification

**6-((tert-Butoxycarbonyl)amino)picolinic acid**, also known by its IUPAC name 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, is a derivative of picolinic acid. The structure consists of a pyridine-2-carboxylic acid backbone with a tert-butoxycarbonyl (Boc) protected amine group at the 6-position. This protecting group is crucial for its application in multi-step organic syntheses.

Molecular Structure:



## Key Identifiers:

Identifier	Value
CAS Number	258497-21-1[1][2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub> [1][2]
Molecular Weight	238.24 g/mol [2][3]
IUPAC Name	6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid[2]
SMILES	CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O[2]
InChI	InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)[2]

## Physicochemical and Spectroscopic Properties

A summary of the available physicochemical and predicted spectroscopic data for **6-((tert-butoxycarbonyl)amino)picolinic acid** is presented below. Experimental data for some properties are limited, and thus, predicted values are also included.

## Table of Physicochemical Properties:

Property	Value	Source
Melting Point	Not available	-
Boiling Point (Predicted)	360.4 ± 27.0 °C	[1]
Density (Predicted)	1.293 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	Soluble in water.[4]	-
pKa (Predicted)	1.07 ± 0.50	-
Flash Point (Predicted)	171.755 °C	[1]
Vapor Pressure (Predicted)	0 mmHg at 25 °C	[1]

## Spectroscopic Data (Predicted/Typical Ranges):

While specific experimental spectra for this compound are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

## Table of Spectroscopic Data:

Spectrum	Characteristic Peaks
$^1\text{H}$ NMR	Signals corresponding to the pyridine ring protons, a singlet for the tert-butyl group protons, and a broad singlet for the carboxylic acid proton.
$^{13}\text{C}$ NMR	Resonances for the pyridine ring carbons, the carboxylic acid carbonyl carbon, the Boc carbonyl carbon, and the carbons of the tert-butyl group.
IR Spectroscopy	Characteristic absorptions for N-H stretching, C=O stretching (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the Boc group and the carboxylic acid group.

## Synthesis and Experimental Protocols

**6-((tert-Butoxycarbonyl)amino)picolinic acid** is typically synthesized from its parent compound, 6-aminopicolinic acid. The following is a general experimental protocol for the Boc-protection of an amino group.

### Experimental Protocol: Boc Protection of 6-Aminopicolinic Acid

#### Materials:

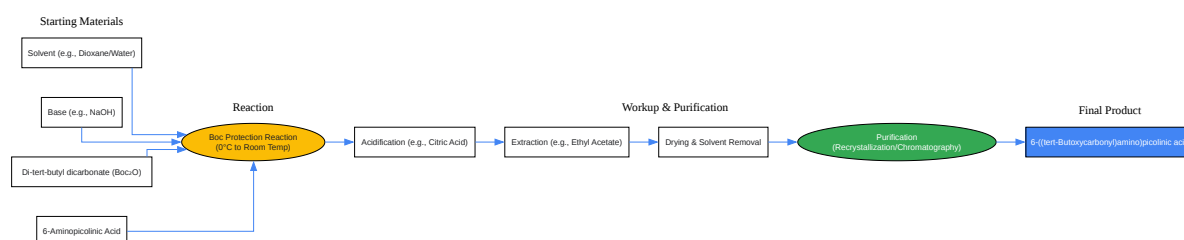
- 6-Aminopicolinic acid
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system)
- A suitable base (e.g., sodium hydroxide, triethylamine)

- Water
- An acid for workup (e.g., citric acid, hydrochloric acid)
- An organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Dissolve 6-aminopicolinic acid in the chosen solvent system.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
- Stir the reaction mixture for a specified period until the reaction is complete (monitoring by TLC or LC-MS is recommended).
- Once the reaction is complete, adjust the pH of the mixture to the acidic range to protonate the carboxylic acid and quench any unreacted base.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography to obtain pure **6-((tert-Butoxycarbonyl)amino)picolinic acid**.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6-((tert-Butoxycarbonyl)amino)picolinic acid**.

## Applications in Drug Discovery and Development

**6-((tert-Butoxycarbonyl)amino)picolinic acid** serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of both a carboxylic acid and a protected amine on a pyridine scaffold allows for sequential and regioselective modifications, making it a versatile intermediate.

One of the key applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as an Intermediate in Kinase Inhibitor Synthesis:

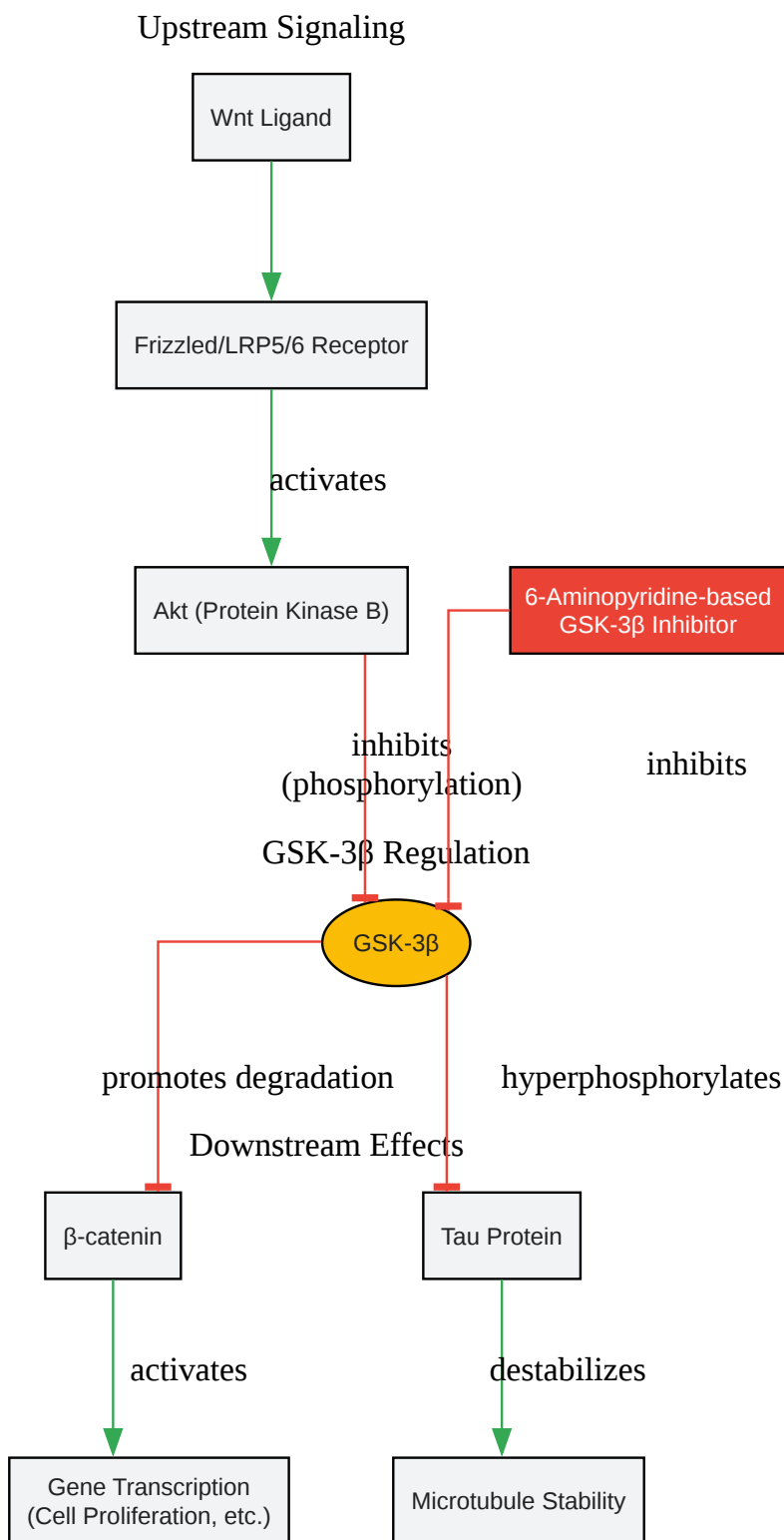
Derivatives of 6-aminopyridine have been identified as potent inhibitors of various kinases, including Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ). GSK-3 $\beta$  is a key regulator in many cellular

processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder.<sup>[5][6]</sup>

The synthesis of such inhibitors often involves the coupling of the carboxylic acid group of **6-((tert-Butoxycarbonyl)amino)picolinic acid** with another molecule, followed by the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.

Signaling Pathway Implication (GSK-3 $\beta$ ):

The following diagram illustrates a simplified signaling pathway involving GSK-3 $\beta$  and highlights where inhibitors derived from 6-aminopyridine scaffolds might act.



[Click to download full resolution via product page](#)

Caption: Simplified GSK-3β signaling pathway and the point of intervention for inhibitors.



## Conclusion

**6-((tert-Butoxycarbonyl)amino)picolinic acid** is a strategically important molecule for medicinal chemists and drug development professionals. Its bifunctional nature, with a carboxylic acid and a protected amine on a pyridine core, provides a versatile platform for the synthesis of complex, biologically active compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub> | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub> | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3 $\beta$ /CK-1 $\delta$  inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3 $\beta$  Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]
- 7. To cite this document: BenchChem. [An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344348#6-tert-butoxycarbonyl-amino-picolinic-acid-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)